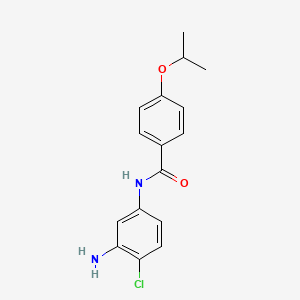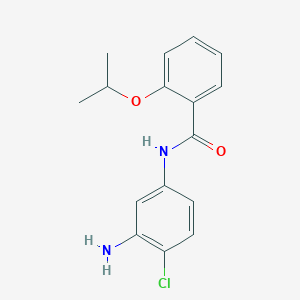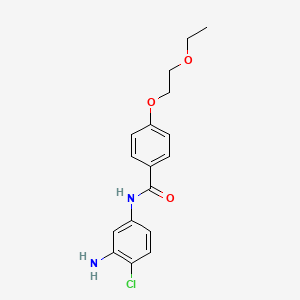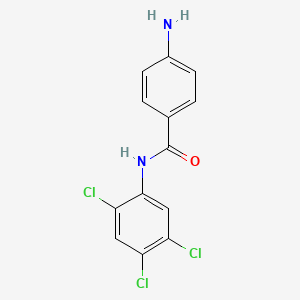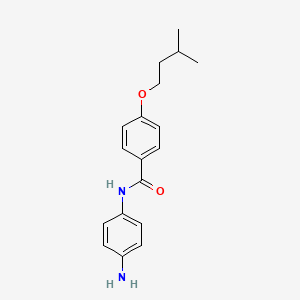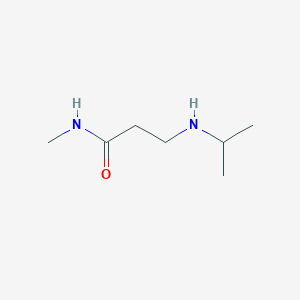
3-(Isopropylamino)-N-methylpropanamide
Overview
Description
“3-(Isopropylamino)-N-methylpropanamide” is likely an organic compound that contains an isopropylamine group and a methylpropanamide group. Isopropylamine is a colorless liquid with an ammonia-like odor and is a valuable intermediate in the chemical industry .
Chemical Reactions Analysis
Isopropylamine, a component of this compound, exhibits reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls .
Physical And Chemical Properties Analysis
Isopropylamine, a component of this compound, is a hygroscopic colorless liquid with an ammonia-like odor. It is miscible with water and flammable .
Scientific Research Applications
Biocompatible Thermoresponsive Polymer Synthesis
A study by Mondal et al. (2022) explored the synthesis of a biocompatible thermoresponsive polymer derived from 3-(Isopropylamino)-N-methylpropanamide. This polymer, featuring both isopropyl and isopropylamidopropyl moieties, was found to have potential as a carrier for the anticancer drug doxorubicin, indicating its use in targeted drug delivery systems (Mondal et al., 2022).
Bioengineering Applications of pNIPAM Substrates
Poly(N-isopropyl acrylamide) (pNIPAM) substrates, related to 3-(Isopropylamino)-N-methylpropanamide, have been extensively utilized in bioengineering. As per Cooperstein and Canavan (2010), these substrates are effective for the nondestructive release of biological cells and proteins, with applications in studying extracellular matrix, cell sheet engineering, and tumor spheroid formation (Cooperstein & Canavan, 2010).
Synthesis of Radiolabeled Compounds for PET Imaging
Fujinaga et al. (2012) developed novel benzamide derivatives, including those with a structure similar to 3-(Isopropylamino)-N-methylpropanamide, for positron emission tomography (PET) imaging of metabotropic glutamate 1 receptor in the brain. This highlights its application in the development of imaging agents for neurological research (Fujinaga et al., 2012).
Thermoresponsive Homopolymer Tunable by pH and CO2
Jiang et al. (2014) synthesized a homopolymer using a monomer derived from 3-(Isopropylamino)-N-methylpropanamide, which exhibited unique properties such as temperature-sensitive solubility influenced by pH and CO2. This property could be valuable in creating environmentally responsive materials (Jiang et al., 2014).
Synthesis of Analgesic and Anti-Inflammatory Agents
Chhabria et al. (2007) synthesized derivatives of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, structurally related to 3-(Isopropylamino)-N-methylpropanamide, demonstrating potential as analgesic and anti-inflammatory agents (Chhabria et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-methyl-3-(propan-2-ylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(2)9-5-4-7(10)8-3/h6,9H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNMWDXTWCXBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylamino)-N-methylpropanamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

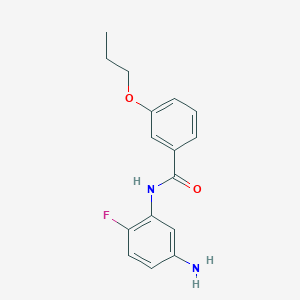
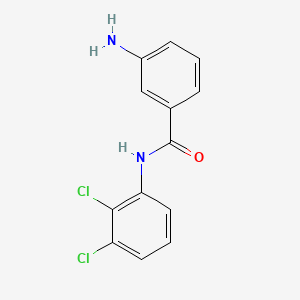
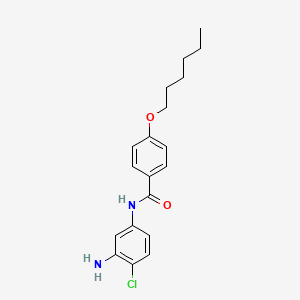
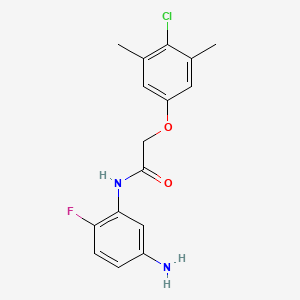
![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)
